molecular formula C11H17BN2O2 B14132059 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)((2)H)pyrimidine

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)((2)H)pyrimidine

Cat. No.: B14132059
M. Wt: 222.09 g/mol
InChI Key: COBZMDPXIDGRHY-QFIQSOQBSA-N
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Description

2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine. This compound is notable for its incorporation of deuterium atoms, which can be useful in various scientific applications, including studies involving isotopic labeling and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of deuterated reagents on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium acetate, used to facilitate reactions.

    Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide or sodium periodate.

Major Products

    Coupling Products: Resulting from Suzuki-Miyaura coupling.

    Alcohols/Phenols: From oxidation of the boronic ester group.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine largely depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The incorporation of deuterium atoms in 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine distinguishes it from other boronic esters. This isotopic labeling provides unique advantages in research applications, particularly in studying reaction mechanisms and pathways.

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

222.09 g/mol

IUPAC Name

4,6-dideuterio-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C11H17BN2O2/c1-8-13-6-9(7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3/i6D,7D

InChI Key

COBZMDPXIDGRHY-QFIQSOQBSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=N1)C)[2H])B2OC(C(O2)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C

Origin of Product

United States

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